molecular formula C5H6ClN3 B1347180 2-Chloro-6-hydrazinopyridine CAS No. 5193-03-3

2-Chloro-6-hydrazinopyridine

Cat. No. B1347180
CAS RN: 5193-03-3
M. Wt: 143.57 g/mol
InChI Key: HFTSPKIAXHZROA-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinopyridine, also known as (6-chloro-2-pyridyl)hydrazine, is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol .


Synthesis Analysis

The synthesis process of 2-hydrazinopyridine derivatives, which could potentially include 2-Chloro-6-hydrazinopyridine, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-6-hydrazinopyridine is (6-chloropyridin-2-yl)hydrazine . The InChI is InChI=1S/C5H6ClN3/c6-4-2-1-3-5 (8-4)9-7/h1-3H,7H2, (H,8,9) . The Canonical SMILES is C1=CC (=NC (=C1)Cl)NN .


Physical And Chemical Properties Analysis

2-Chloro-6-hydrazinopyridine has a molecular weight of 143.57 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 143.0250249 g/mol . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Methods of Application : It is synthesized through nucleophilic substitution reactions with halopyridines or their N-oxides using hydrazine hydrate .

Results : Derivatives of 2-Chloro-6-hydrazinopyridine have shown anti-inflammatory and antiulcer activities, and have been recommended as herbicides, plant growth regulators, and fungicides .

Methods of Application : The compound is involved in heterocyclization reactions, forming various derivatives that are used for further chemical synthesis .

Results : The chemical versatility of 2-Chloro-6-hydrazinopyridine allows for the development of a wide range of chemical entities with potential industrial applications .

Methods of Application : The hydrazine group in 2-Chloro-6-hydrazinopyridine facilitates the insertion of the pyridine fragment into drugs, enhancing their efficacy .

Results : Medicinal compounds synthesized using this chemical have exhibited various therapeutic activities, including anti-inflammatory and antiulcer effects .

Methods of Application : It’s used in the synthesis of new pharmacological agents, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) properties .

Results : Research has indicated that derivatives of this compound have high gastrointestinal absorption and BBB permeability, making them promising candidates for CNS-active drugs .

Methods of Application : 2-Chloro-6-hydrazinopyridine derivatives are synthesized and tested for their efficacy in controlling plant diseases and promoting growth .

Results : Studies have shown that these derivatives can effectively regulate plant growth and protect crops from various pathogens .

Methods of Application : It’s used to synthesize novel compounds that can be incorporated into materials to enhance their functionality .

Results : The outcomes of such research could lead to the development of advanced materials with applications in various industries .

Methods of Application : It may be used to synthesize compounds that can break down pollutants or convert them into less harmful substances .

Results : While specific quantitative data is not available, the use of 2-Chloro-6-hydrazinopyridine in environmental applications could lead to more efficient and eco-friendly remediation techniques .

Methods of Application : It’s used in the development of analytical methods, such as spectrophotometry, where it reacts with specific analytes to produce measurable signals .

Results : The compound has facilitated the creation of sensitive and selective analytical procedures, although detailed statistical analyses are not provided .

Methods of Application : 2-Chloro-6-hydrazinopyridine is used to modify the surface properties of nanoparticles, aiding in the creation of stable nanostructures .

Results : Research indicates that this approach can lead to the development of nanoparticles with improved dispersion and stability .

Methods of Application : The hydrazine group can be incorporated into polymers to alter their electrical properties .

Results : This has potential applications in the manufacturing of electronic components, though specific outcomes and data are not detailed .

Methods of Application : Its derivatives could be employed to enhance the shelf life and safety of food products .

Results : The effectiveness of such applications would be subject to rigorous testing to ensure compliance with food safety regulations .

Methods of Application : It could be used to develop compounds that protect the skin from oxidative stress .

Methods of Application : 2-Chloro-6-hydrazinopyridine derivatives are used to synthesize photosensitizers that are activated by light to produce reactive oxygen species .

Results : The reactive oxygen species can induce cell death in targeted cancer cells, offering a potential treatment option with fewer side effects than traditional chemotherapy .

Methods of Application : Derivatives of 2-Chloro-6-hydrazinopyridine are conjugated with imaging agents to enhance their properties and target specificity .

Results : These contrast agents can provide clearer and more detailed images for various imaging techniques, such as MRI and PET scans .

Methods of Application : Researchers are testing 2-Chloro-6-hydrazinopyridine derivatives for their ability to inhibit the growth of or kill harmful microorganisms .

Results : Preliminary studies show promise in combating antibiotic-resistant bacteria, though further research is needed to confirm these findings .

Methods of Application : The compound’s derivatives can be used as part of the active layer in solar cells to improve their efficiency and stability .

Results : Such applications could lead to more cost-effective and environmentally friendly solar energy solutions .

Methods of Application : Its derivatives are incorporated into sensor devices to enhance sensitivity and selectivity for specific analytes .

Results : These sensors are used in environmental monitoring, industrial process control, and safety systems .

Methods of Application : It’s used to synthesize catalysts that can accelerate reactions while reducing the energy required and increasing yield .

Results : Catalysts developed from 2-Chloro-6-hydrazinopyridine derivatives have shown effectiveness in organic synthesis and industrial processes .

Safety And Hazards

2-Chloro-6-hydrazinopyridine is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

(6-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSPKIAXHZROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313076
Record name 2-Chloro-6-hydrazinopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydrazinopyridine

CAS RN

5193-03-3
Record name 5193-03-3
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Record name 2-Chloro-6-hydrazinopyridine
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Record name 2-Chloro-6-hydrazinopyridine
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Synthesis routes and methods I

Procedure details

2 g of 2,6-dichloropyridine were dissolved in 60 ml of methanol and mixed with 10 ml of 80% hydrazine hydrate. The solution was firstly stirred for 3 days at room temperature and then refluxed for 10 days. Rotation in took place, the residue was taken up with methanol, followed by rotation in again and finally recrystallization from methanol/water. 0.25 g of 2-hydrazino-6-chloropyridine was obtained.
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in U.S. Pat. No. 4,260,767 (1981). A mixture of 2,6-dichloropyridine (25.0 g, 169 mmol) and hydrazine monohydrate (60 mL, 1.24 mol) was heated and stirred at 100° C. for 4 hours. The solution was ice cooled, and the resulting crude crystals were collected by filtration. The crystals were washed with cold water and air dried. The crystals thus obtained were recrystallized from chloroform/hexane to give the title compound (15.8 g, 65% yield).
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65%

Synthesis routes and methods III

Procedure details

The following were prepared analogously and analyzed by nmr spectroscopy: 2-bromo-6-hydrazinopyridine, m.p. 112°-114° C. (from 2,6-dibromopyridine); 2-fluoro-6-hydrazinopyridine, m.p. 74°-76° C. (from 2,6-difluoropyridine); 2-hydrazino-6-(trifluoromethyl)pyridine, m.p. 62°-64° C. (from 2-chloro-6-(trifluoromethyl)pyridine; 3-hydrazino-5-(trifluoromethyl)pyridine, pale yellow solid (from 3-fluoro-5-(trifluoromethyl)pyridine); 4-hydrazino-2,3,5,6-tetrachloropyridine, m.p. 180°-181° C. (from pentachloropyridine).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-hydrazinopyridine
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Citations

For This Compound
24
Citations
Q Wang, WY Zhang, PP Shi, Q Ye… - Chemistry–An Asian …, 2018 - Wiley Online Library
… transition of the 2-chloro-6-hydrazinopyridine cations by a … In this study, the 2-chloro-6-hydrazinopyridine cations, as the … of the 2-chloro-6-hydrazinopyridine cations coupled with the …
Number of citations: 9 onlinelibrary.wiley.com
T Topal - Journal of Coordination Chemistry, 2020 - Taylor & Francis
… Mesitaldehyde (1 mmol, 0.1482 g) or 4′-nitroacetophenone (1 mmol, 0.1651 g) in acetonitrile solutions (10 mL) were added to 2-chloro-6-hydrazinopyridine (1 mmol, 0.1435 g) (HL 1 ), …
Number of citations: 9 www.tandfonline.com
R Kowalczyk, J Skarżewski - Tetrahedron, 2005 - Elsevier
… 2-Hydrazinopyridine and 2-chloro-6-hydrazinopyridine were treated with the diketone 3 analogously and the optically active 2-(pyrazol-1-yl)pyridines 5a and 5b resulted in each case …
Number of citations: 32 www.sciencedirect.com
T Topal - Molecular Crystals and Liquid Crystals, 2022 - Taylor & Francis
… A solution of 4-chloroacetophenone (0.154 g, 1 mmol) in ACN (15 cm 3 ) was added to a solution of 2-chloro-6-hydrazinopyridine (0.143 g, 1 mmol) in ACN (10 cm 3 ) and the reaction …
Number of citations: 2 www.tandfonline.com
T Topal, G Mahmoudi, C Onac, E Zangrando - Journal of Molecular …, 2023 - Elsevier
… Equimolar quantities of 2,3-butanedione monoxime and 2‑chloro-6-hydrazinopyridine were dissolved in a minimum amount of acetonitrile. H and 13 CNMR spectra supported the …
Number of citations: 1 www.sciencedirect.com
T Naito, JUN OKUMURA, H KAMACHI… - The Journal of …, 1977 - jstage.jst.go.jp
Bicyclic heteroaromatic thiols with a bridge-head nitrogen atom were used for nucleophilic substitution of 7-ACA at the C-3 acetoxy function followed by N-acylation of the 7-amino group …
Number of citations: 7 www.jstage.jst.go.jp
GB Barlin, W Pfleiderer - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
Ionization constants and uv spectra are reported and discussed for amino-2(and 4)-hydroxypyridines [amino-2-(and 4)-pyridones] and amino-2,4-dihydroxypyrimidines [aminopyrimidine…
Number of citations: 35 pubs.rsc.org
G Negru, A Ghinet, E Bîcu - Pharmaceuticals, 2023 - mdpi.com
… The general procedure was used with indole-3-carboxaldehyde (0.25 g, 1.7 mmol) and 2-chloro-6-hydrazinopyridine (0.25 g, 1.7 mmol) to obtain pure compound 14 as a beige solid (…
Number of citations: 8 www.mdpi.com
C Yu, Y Sun, L Jiao, E Hao - Synlett, 2023 - thieme-connect.com
… of a-benzo-fused BOPPYs 45a–e in isolated yields of 42–68% and b-benzothiophene-fused BOPPYs 46a–c in isolated yields of 68–79% by reacting 2-chloro-6-hydrazinopyridine with …
Number of citations: 2 www.thieme-connect.com
M Elek - docserv.uni-duesseldorf.de
• Prof. Dr. Dr. hc Holger Stark for providing me constant support in challenging and exciting projects and always giving me new ideas, motivation, and constructive criticism. I am …
Number of citations: 3 docserv.uni-duesseldorf.de

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